3-Bromo-7-(trifluoromethyl)-1H-indazole
Overview
Description
“3-Bromo-7-(trifluoromethyl)-1H-indazole” is a chemical compound that has been used in various scientific research . It is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The compound contains a bromine atom and a trifluoromethyl group attached to the indazole ring .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in several studies. One efficient synthetic route involves a Suzuki–Miyaura cross-coupling reaction . This strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom and a trifluoromethyl group attached to the indazole ring . The indazole ring is a type of heterocyclic aromatic organic compound, which consists of two nitrogen atoms in the ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of Suzuki–Miyaura cross-coupling reactions . These reactions have been used to synthesize various derivatives of the compound .Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Bromo-7-(trifluoromethyl)-1H-indazole is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin in the brain. It is an important target in the field of neurodegenerative disorders .
Mode of Action
It is known that the compound interacts with its target, mao-b, leading to inhibition of the enzyme . This inhibition can prevent the breakdown of monoamine neurotransmitters, potentially leading to an increase in their levels in the brain.
Result of Action
The inhibition of MAO-B by this compound can lead to an increase in the levels of monoamine neurotransmitters in the brain. This could potentially have various effects at the molecular and cellular level, such as improved neural signaling or changes in mood . .
Biochemical Analysis
Biochemical Properties
3-Bromo-7-(trifluoromethyl)-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters The interaction between this compound and MAO-B is characterized by the inhibition of the enzyme’s activity, which can have implications for the treatment of neurodegenerative disorders
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitter metabolism . It can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, the inhibition of MAO-B by this compound can result in increased levels of neurotransmitters, which may affect synaptic transmission and neuronal communication.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of MAO-B, preventing the enzyme from catalyzing the breakdown of neurotransmitters This binding interaction is facilitated by the bromine and trifluoromethyl groups, which enhance the compound’s affinity for the enzyme
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of MAO-B activity, with potential implications for chronic treatment scenarios.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively inhibits MAO-B activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential neurotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe. Beyond this range, the risk of adverse effects increases.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, with enzymes such as cytochrome P450 playing a key role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential to interact with other metabolic pathways and affect metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound and modulate its activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound has been observed to localize to specific cellular compartments, including the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSKVKGURAWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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